REACTION_SMILES
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[CH3:26][c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1.[CH3:7][O:8][c:9]1[cH:10][cH:11][c:12]([C:15]23[CH:16]([CH2:17][CH2:18][c:19]4[cH:20][cH:21][cH:22][cH:23][c:24]42)[O:25]3)[cH:13][cH:14]1.[Mg+2:1].[O-:2][S:3](=[O:4])(=[O:5])[O-:6]>>[CH3:7][O:8][c:9]1[cH:10][cH:11][c:12]([CH:15]2[C:16](=[O:25])[CH2:17][CH2:18][c:19]3[cH:20][cH:21][cH:22][cH:23][c:24]32)[cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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COc1ccc(C23OC2CCc2ccccc23)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C23OC2CCc2ccccc23)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg+2]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])[O-]
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Name
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Type
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product
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Smiles
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COc1ccc(C2C(=O)CCc3ccccc32)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |